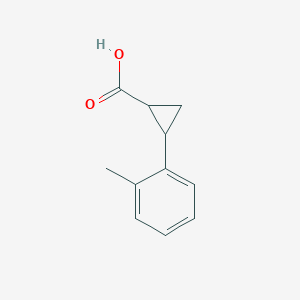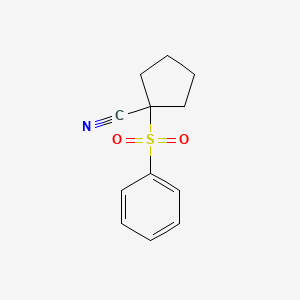
1-(benzenesulfonyl)cyclopentane-1-carbonitrile
描述
1-(Benzenesulfonyl)cyclopentane-1-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₃NO₂S and a molecular weight of 235.31 g/mol . It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by a cyclopentane ring substituted with a benzenesulfonyl group and a carbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with sodium cyanide to form the desired carbonitrile compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
1-(Benzenesulfonyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
科学研究应用
1-(Benzenesulfonyl)cyclopentane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(benzenesulfonyl)cyclopentane-1-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may act by inhibiting certain enzymes or receptors, thereby modulating cellular processes.
相似化合物的比较
Similar Compounds
1-(Phenylsulfonyl)cyclopentane-1-carbonitrile: Similar structure but with a phenyl group instead of a benzenesulfonyl group.
Cyclopentane-1-carbonitrile: Lacks the benzenesulfonyl group.
Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the cyclopentane ring and carbonitrile group.
Uniqueness
1-(Benzenesulfonyl)cyclopentane-1-carbonitrile is unique due to the presence of both the benzenesulfonyl and carbonitrile groups on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
IUPAC Name |
1-(benzenesulfonyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMRZDFZKLOELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)
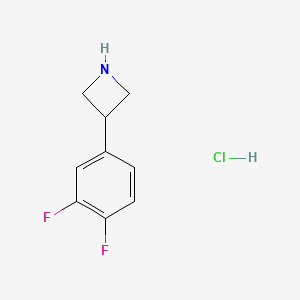
![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)
![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/new.no-structure.jpg)
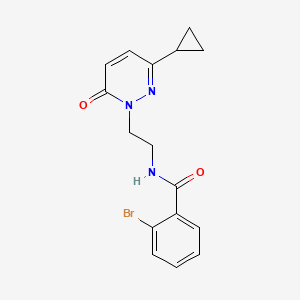


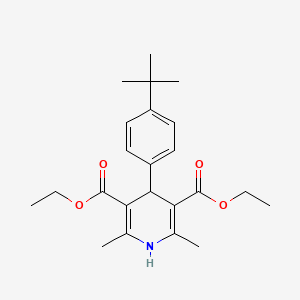
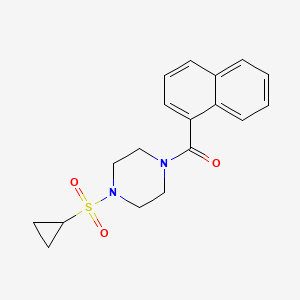
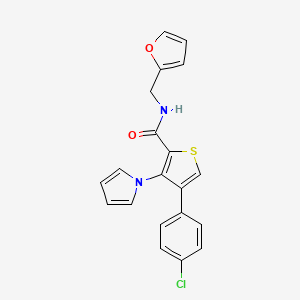
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)
![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)
